molecular formula C16H18O2 B1581903 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- CAS No. 2417-04-1

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

Cat. No. B1581903
CAS RN: 2417-04-1
M. Wt: 242.31 g/mol
InChI Key: YGYPMFPGZQPETF-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl-” is also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl or TMB. It is a colorimetric substrate used for the detection of horseradish peroxidase-labeled probes .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach transformed readily available 2,2′,6,6′-tetramethoxy-1,1′-biphenyl into the natural product cardinalin 3 using a bidirectional approach . Another method developed a supporting electrolyte-free method for flow electrolysis .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For example, it can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H20N2 and a molar mass of 240.3482 g/mol . Its melting point ranges from 168 to 171 °C .

Scientific Research Applications

Enzyme-Linked Immunosorbent Assays (ELISA)

TMB is used as a chromogenic substrate in ELISA .

Method of Application

TMB acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm . The reaction can be halted by the addition of acid or another stop reagent .

Results or Outcomes

The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs . This allows for the detection and quantification of various substances in a sample.

Immunohistochemistry (IHC)

TMB is used in staining procedures in IHC .

Method of Application

In IHC, TMB is used as a chromogen to visualize the location of proteins of interest within tissue sections . The TMB is oxidized by the enzyme horseradish peroxidase (HRP) to produce a brown precipitate that is visible under a microscope .

Results or Outcomes

The brown color produced by the reaction of TMB with HRP allows for the localization of specific proteins within a tissue section .

Detection of Copper Ions and Hypochlorite

TMB has been used to detect molecules in aqueous samples such as copper ion and hypochlorite .

Method of Application

The exact method can vary, but generally, the sample is mixed with a solution of TMB. If copper ions or hypochlorite are present, they will react with the TMB, causing a color change .

Results or Outcomes

The presence of copper ions or hypochlorite in the sample can be confirmed by the color change .

Preparation of 3,3’,5,5’-Tetramethylenebiphenyl Tetraanion

3,3’,5,5’-Tetramethylbiphenyl is used as a precursor for the preparation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion .

Method of Application

The exact method can vary, but generally, 3,3’,5,5’-Tetramethylbiphenyl is reacted with a strong base to form the tetraanion .

Results or Outcomes

The reaction results in the formation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion .

Detection of Hematuria

TMB is used to detect hematuria as it turns blue in contact with hemoglobin .

Method of Application

The exact method can vary, but generally, the sample is mixed with a solution of TMB. If hemoglobin is present, it will react with the TMB, causing a color change .

Results or Outcomes

The presence of hemoglobin in the sample can be confirmed by the color change .

Preparation of Biphenyl-3,3’,5,5’-tetracarboxylic Acid

3,3’,5,5’-Tetramethylbiphenyl is used to prepare biphenyl-3,3’,5,5’-tetracarboxylic acid by the oxidation with potassium permanganate .

Method of Application

The exact method can vary, but generally, 3,3’,5,5’-Tetramethylbiphenyl is reacted with potassium permanganate to form biphenyl-3,3’,5,5’-tetracarboxylic acid .

Results or Outcomes

The reaction results in the formation of biphenyl-3,3’,5,5’-tetracarboxylic acid .

Safety And Hazards

This compound should be kept out of direct sunlight as it is photosensitive . It is not known if TMB is carcinogenic and the evidence is contradictory . It has been used as a replacement for carcinogenic compounds such as benzidine .

Future Directions

The future directions of this compound could involve its use in staining procedures in immunohistochemistry as well as being a visualizing reagent used in enzyme-linked immunosorbent assays (ELISA) . It could also be used to detect hematuria as it turns blue in contact with hemoglobin .

properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPMFPGZQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062396
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

CAS RN

2417-04-1
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
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Record name 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol
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Record name 2417-04-1
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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